5-Iodo-Indirubin-3'-monoxime is a synthetic compound known for its role as a selective inhibitor of various cyclin-dependent kinases and glycogen synthase kinase-3 beta. Its chemical formula is and it has a molecular weight of 403.2 g/mol. This compound belongs to the class of indirubins, which are derived from the natural dye indigo and are recognized for their biological activity, particularly in cancer research and neurodegenerative diseases.
5-Iodo-Indirubin-3'-monoxime can be sourced from various chemical suppliers, including Sigma-Aldrich and MedChemExpress, which provide detailed product specifications and safety information. It has been studied extensively in scientific literature, highlighting its potential therapeutic applications.
This compound is classified under several categories:
The synthesis of 5-Iodo-Indirubin-3'-monoxime typically involves several steps, starting from simpler indirubin derivatives. The general synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the structure and purity of the synthesized compound.
The molecular structure of 5-Iodo-Indirubin-3'-monoxime features a fused ring system characteristic of indirubins, with an iodine atom substituted at the 5-position and a monoxime functional group at the 3'-position.
5-Iodo-Indirubin-3'-monoxime undergoes various chemical reactions typical for compounds containing reactive functional groups:
The kinetics of these reactions can be studied using enzyme assays to determine the potency and selectivity against different kinases, providing insights into its mechanism of action.
The mechanism by which 5-Iodo-Indirubin-3'-monoxime exerts its biological effects involves:
Studies have shown that this compound exhibits significant inhibition with IC50 values in the low micromolar range for specific targets, indicating its potential as a therapeutic agent in oncology.
Characterization techniques such as mass spectrometry and infrared spectroscopy confirm the identity and purity of the compound.
5-Iodo-Indirubin-3'-monoxime has several scientific applications:
The core design strategy for 5-Iodo-indirubin-3'-monoxime (CAS 331467-03-9) focuses on optimizing its ATP-competitive inhibition by exploiting steric and electronic modifications to the indirubin scaffold. The 5-position iodine substitution was introduced to enhance hydrophobic interactions within the ATP-binding cleft of kinases, particularly targeting deeper regions in GSK-3β and CDK5/p25 pockets [1] [9]. This halogen atom increases molecular weight (403.17 g/mol) and polar surface area, improving selectivity by sterically blocking non-target kinases [3] [8]. Computational modeling confirms that the iodine's van der Waals radius complements a subpocket in GSK-3β, explaining its 9 nM IC₅₀—a 5.5-fold increase over non-iodinated analogues [4] [9].
Table 1: Kinase Inhibition Profile of 5-Iodo-indirubin-3'-monoxime
Target Kinase | IC₅₀ (nM) | Selectivity vs. CDK1 |
---|---|---|
GSK-3β | 9 | 2.8-fold |
CDK5/p25 | 20 | 1.25-fold |
CDK1/cyclin B | 25 | Baseline |
Synthesis begins with indirubin-3'-monoxime as the scaffold, employing electrophilic aromatic substitution to introduce iodine at the C5 position. Key steps include:
Table 2: Solubility Characteristics
Solvent | Solubility (mg/mL) | Application |
---|---|---|
DMSO | 67.5 | Stock solutions (10 mM) |
Water | <0.1 | Not recommended |
Ethanol | 12.3 | Limited use |
SAR analysis reveals three critical determinants of kinase inhibition:
Table 3: SAR of Key Structural Modifications
Modification | GSK-3β IC₅₀ (nM) | CDK1 Selectivity Ratio |
---|---|---|
5-Iodo (parent) | 9 | 1.0 |
5-Bromo | 14 | 1.6 |
5-Chloro | 28 | 2.1 |
3'-Ketone (no oxime) | >1,000 | Inactive |
2,3-Dihydroindirubin | 350 | 0.2 |
The 5-iodo derivative’s unique activity stems from synergistic effects: iodine’s hydrophobicity enhances binding entropy, while the oxime’s nitrogen anchors the inhibitor via a water-mediated hydrogen bond network in GSK-3β’s catalytic site [4] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2